molecular formula C11H18ClN B1505152 (R)-1-(o-Tolyl)butan-1-amine hydrochloride CAS No. 698378-41-5

(R)-1-(o-Tolyl)butan-1-amine hydrochloride

Cat. No. B1505152
CAS RN: 698378-41-5
M. Wt: 199.72 g/mol
InChI Key: ZDTHPTJAFLCPOT-RFVHGSKJSA-N
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Description

“®-1-(o-Tolyl)butan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1622239-58-0 . It has a molecular weight of 199.72 and its IUPAC name is (1R)-1-(2-methylphenyl)-1-butanamine hydrochloride .


Molecular Structure Analysis

The molecular formula of “®-1-(o-Tolyl)butan-1-amine hydrochloride” is C11H18ClN . The InChI Code is 1S/C11H17N.ClH/c1-3-6-11(12)10-8-5-4-7-9(10)2;/h4-5,7-8,11H,3,6,12H2,1-2H3;1H/t11-;/m1./s1 .


Physical And Chemical Properties Analysis

“®-1-(o-Tolyl)butan-1-amine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

properties

IUPAC Name

(1R)-1-(2-methylphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-6-11(12)10-8-5-4-7-9(10)2;/h4-5,7-8,11H,3,6,12H2,1-2H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTHPTJAFLCPOT-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704196
Record name (1R)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(o-Tolyl)butan-1-amine hydrochloride

CAS RN

698378-41-5
Record name (1R)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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